molecular formula C15H18O4 B1600242 (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one CAS No. 81190-06-9

(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one

Cat. No.: B1600242
CAS No.: 81190-06-9
M. Wt: 262.3 g/mol
InChI Key: ZIQSWKZBEBYYEV-SYQHCUMBSA-N
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Description

This compound belongs to the Corey lactone family, a class of bicyclic γ-lactones pivotal in prostaglandin synthesis. Its structure features a benzyloxy group at the C5 position and a hydroxymethyl group at C4 (Figure 1). The stereochemistry (3aR,4S,5R,6aS) is critical for biological activity, particularly in modulating receptor binding and metabolic stability .

Properties

IUPAC Name

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c16-8-12-11-6-15(17)19-14(11)7-13(12)18-9-10-4-2-1-3-5-10/h1-5,11-14,16H,6-9H2/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQSWKZBEBYYEV-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465175
Record name (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81190-06-9
Record name (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one typically involves several steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxymethyl and phenylmethoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the cyclopenta[b]furan ring or other functional groups.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction could lead to a more saturated cyclopenta[b]furan ring.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its chiral nature and functional groups could allow it to bind selectively to enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways, offering potential treatments for various diseases.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxymethyl and phenylmethoxy groups may participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C5 and C4

Pyridylmethyl Derivatives
  • Compounds : 3al and 3am ().
    • 3al : C5 benzoate, C4 linked to 6-methoxypyridin-3-ylmethyl.
    • 3am : C5 benzoate, C4 linked to 5-methylpyridin-2-ylmethyl.
  • Comparison: Parameter 3al 3am Target Compound Yield 70% (Program A) 48% (Program B) Not reported M.P. 132–134°C 118–120°C Data needed Pyridyl groups enhance solubility but reduce lipophilicity compared to benzyloxy.
Silyl-Protected Derivatives
  • Example: (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy analog (). Molecular Weight: 286.44 vs. 274.27 (Corey aldehyde benzoate, ). Stability: Silyl ethers (e.g., TBS) resist hydrolysis under basic conditions, unlike benzyl ethers, which require hydrogenolysis .
Carboxylic Acid and Amide Derivatives
  • Corey’s Lactone Acid ():
    • Synthesis : Oxidation of hydroxymethyl to carboxylic acid (95% yield via TEMPO/NaClO₂).
    • Application : Precursor for amides (e.g., diethylcarbamoyl, benzylcarbamoyl derivatives) with modulated pharmacokinetics .

Functional Group Modifications

Aldehyde at C4
  • Corey Aldehyde Benzoate ():
    • Structure : C4 carboxaldehyde instead of hydroxymethyl.
    • Reactivity : Enables nucleophilic additions (e.g., Grignard reactions) for side-chain elongation.
Trifluoromethyl and Chlorophenoxy Derivatives
  • Example: (3aR,4R,5R,6aS)-5-Benzoyloxy-4-[(1E)-3-oxo-4-(3-trifluoromethylphenoxy)butenyl] (). Impact: Electron-withdrawing groups (Cl, CF₃) enhance oxidative stability but may reduce bioavailability .

Tables and Figures :

  • Table 1 : Comparative synthetic yields and functional groups.
  • Figure 1 : Core structure with substituent positions.
  • Table 2 : Safety and physicochemical profiles.

Biological Activity

The compound (3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one , commonly referred to as a derivative of Corey lactone, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, with a focus on anticancer activity and other pharmacological effects.

  • Molecular Formula : C15H18O5
  • Molecular Weight : 278.30 g/mol
  • CAS Number : 81190-06-9
  • Structure : The compound features a hexahydro-cyclopenta[b]furan core with hydroxymethyl and benzyloxy substituents, contributing to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including the compound . The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MDA-MB-435 (breast cancer)<0.01Inhibition of tubulin polymerization
MV4–11 (leukemia)0.229Induction of apoptosis
HCT116 (colon cancer)0.237Cell cycle arrest at G2/M phase

Case Studies

  • MDA-MB-435 Cell Line : The compound exhibited exceptional potency with an IC50 value lower than 0.01 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like Combretastatin-A4.
  • MV4–11 Cell Line : Demonstrated significant activity against leukemia cells with an IC50 value of 0.229 µM, suggesting its potential as a therapeutic agent in hematological malignancies.
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division .

Other Biological Activities

Beyond anticancer properties, this compound has been evaluated for other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Effects : Research indicates that compounds in this class may modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

PropertyValue
Bioavailability Score0.55
Log P (octanol-water partition coefficient)2.95
SolubilityModerately soluble in water (0.0366 mg/ml)

The compound is predicted to have good absorption characteristics and moderate solubility, which are favorable for oral bioavailability.

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